molecular formula C8H11N5 B12814382 Bis((1H-imidazol-4-yl)methyl)amine

Bis((1H-imidazol-4-yl)methyl)amine

Cat. No.: B12814382
M. Wt: 177.21 g/mol
InChI Key: JDWDJRJTJOCSFZ-UHFFFAOYSA-N
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Description

Bis((1H-imidazol-4-yl)methyl)amine: is a compound that features two imidazole rings connected by a methylene bridge to an amine group Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis((1H-imidazol-4-yl)methyl)amine typically involves the reaction of imidazole derivatives with formaldehyde and ammonia or primary amines. One common method is the condensation of imidazole with formaldehyde and ammonia under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis((1H-imidazol-4-yl)methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

Chemistry: Bis((1H-imidazol-4-yl)methyl)amine is used as a ligand in coordination chemistry to form metal complexes. These complexes have applications in catalysis and materials science .

Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It can also serve as a building block for the synthesis of biologically active molecules .

Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and as a corrosion inhibitor in metal coatings .

Mechanism of Action

The mechanism of action of Bis((1H-imidazol-4-yl)methyl)amine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, such as enzymes and proteins, altering their activity. The imidazole rings in the compound can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

  • 1,2-Bis((1H-imidazol-1-yl)methyl)benzene
  • Bis(benzimidazole)
  • 1,4-Bis(imidazol-1-ylmethyl)benzene

Comparison: Bis((1H-imidazol-4-yl)methyl)amine is unique due to its specific structure, which allows for versatile coordination with metal ions and diverse chemical reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and biological activity .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)-N-(1H-imidazol-5-ylmethyl)methanamine

InChI

InChI=1S/C8H11N5/c1(7-3-10-5-12-7)9-2-8-4-11-6-13-8/h3-6,9H,1-2H2,(H,10,12)(H,11,13)

InChI Key

JDWDJRJTJOCSFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CNCC2=CN=CN2

Origin of Product

United States

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